molecular formula C24H26N2O5S B3669588 N-(3-{[(3,4,5-triethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide

N-(3-{[(3,4,5-triethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide

Cat. No.: B3669588
M. Wt: 454.5 g/mol
InChI Key: AAWCHNZLCZFKSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{[(3,4,5-triethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a phenyl ring substituted with triethoxy groups, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(3,4,5-triethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Triethoxyphenyl Intermediate: The triethoxyphenyl group can be synthesized through the alkylation of 3,4,5-trihydroxybenzaldehyde with ethyl iodide in the presence of a base.

    Coupling with Thiophene-2-carboxylic Acid: The triethoxyphenyl intermediate is then coupled with thiophene-2-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide bond.

    Purification: The final product is purified using column chromatography or recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated purification systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(3,4,5-triethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-(3-{[(3,4,5-triethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(3-{[(3,4,5-triethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or proteins involved in disease pathways.

    Pathways: The compound can modulate signaling pathways, leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide: Similar structure but with methoxy groups instead of ethoxy groups.

    N-(3-{[(3,4,5-triethoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N-(3-{[(3,4,5-triethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide is unique due to the presence of triethoxy groups, which can influence its solubility, reactivity, and biological activity. The combination of the thiophene ring and the triethoxyphenyl group provides distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-[(3,4,5-triethoxybenzoyl)amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-4-29-19-13-16(14-20(30-5-2)22(19)31-6-3)23(27)25-17-9-7-10-18(15-17)26-24(28)21-11-8-12-32-21/h7-15H,4-6H2,1-3H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWCHNZLCZFKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-{[(3,4,5-triethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-{[(3,4,5-triethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3-{[(3,4,5-triethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(3-{[(3,4,5-triethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(3-{[(3,4,5-triethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-{[(3,4,5-triethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.